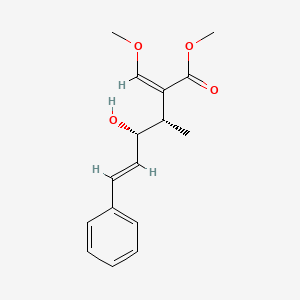

5-Hexenoic acid, 4-hydroxy-2-(methoxymethylene)-3-methyl-6-phenyl-, methyl ester, (2E,3S,4S,5E)-

Description

9-Hydroxyoudemansin A is an antibiotic compound produced by the fungus Mycena species. It exhibits antifungal activity, albeit lower than its parent compound, oudemansin. The compound has a molecular formula of C16H20O4 and a molecular weight of 276.33 g/mol . It is known for its resistance to various fungi, including Candida albicans, Penicillium, and Streptomyces .

Properties

CAS No. |

225937-85-9 |

|---|---|

Molecular Formula |

C16H20O4 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

methyl (E,2Z,3S,4S)-4-hydroxy-2-(methoxymethylidene)-3-methyl-6-phenylhex-5-enoate |

InChI |

InChI=1S/C16H20O4/c1-12(14(11-19-2)16(18)20-3)15(17)10-9-13-7-5-4-6-8-13/h4-12,15,17H,1-3H3/b10-9+,14-11-/t12-,15-/m0/s1 |

InChI Key |

REMSURQDUDTWHG-BTSMSXJTSA-N |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CC=CC=C1)O)/C(=C/OC)/C(=O)OC |

Canonical SMILES |

CC(C(C=CC1=CC=CC=C1)O)C(=COC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxyoudemansin A involves several steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

- Formation of the core structure through a series of condensation and cyclization reactions.

- Introduction of the hydroxy group at the 9th position via selective oxidation.

- Final purification through chromatographic techniques.

Industrial Production Methods: Industrial production of 9-Hydroxyoudemansin A is primarily achieved through fermentation processes using the Mycena species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxyoudemansin A undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a deoxy derivative.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

- Oxidation of 9-Hydroxyoudemansin A typically yields ketones or aldehydes.

- Reduction results in deoxy derivatives.

- Substitution reactions produce various substituted derivatives depending on the reagent used.

Scientific Research Applications

9-Hydroxyoudemansin A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of hydroxy-substituted antibiotics.

Biology: The compound’s antifungal properties make it a valuable tool for studying fungal resistance mechanisms.

Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.

Industry: It is used in the development of antifungal coatings and preservatives

Mechanism of Action

The mechanism of action of 9-Hydroxyoudemansin A involves the inhibition of fungal cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of cell wall components, leading to cell lysis and death. The molecular pathways affected include the inhibition of beta-glucan synthesis, a critical component of the fungal cell wall .

Comparison with Similar Compounds

Oudemansin: The parent compound with higher antifungal activity.

Noroudemansin A: A derivative with similar structural features but different functional groups.

9-De-O-methyloudemansin A: Another derivative with a demethylated hydroxy group.

Uniqueness: 9-Hydroxyoudemansin A is unique due to its specific hydroxy substitution at the 9th position, which imparts distinct antifungal properties compared to its analogs. Its selective activity against certain fungal species makes it a valuable compound for targeted antifungal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.